molecular formula C20H27N3O2 B15105386 N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15105386
M. Wt: 341.4 g/mol
InChI Key: HOLDCDZXUPZRKH-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole class of organic compounds Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(phenylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
  • N-{2-[(benzylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Uniqueness

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its cyclohexylacetyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H27N3O2/c1-23-17-10-6-5-9-16(17)14-18(23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h5-6,9-10,14-15H,2-4,7-8,11-13H2,1H3,(H,21,24)(H,22,25)

InChI Key

HOLDCDZXUPZRKH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3CCCCC3

Origin of Product

United States

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